![molecular formula C17H14N2O3S B5694709 N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring, a methoxyphenyl group, and a carbamothioyl linkage, making it a subject of study in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbamothioyl group can be reduced to a thiol or amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use as a corrosion inhibitor and in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbamothioyl and benzofuran moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)carbamothioyl]benzamide
- N-[(3-methoxyphenyl)carbamothioyl]-2-thiophenecarboxamide
- N-[(2-methoxyphenyl)carbamothioyl]pentanamide
Uniqueness
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-9-5-3-7-12(14)18-17(23)19-16(20)15-10-11-6-2-4-8-13(11)22-15/h2-10H,1H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFJRPOPLMAPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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